molecular formula C12H11FN2OS B15411990 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluorobenzamide CAS No. 541526-79-8

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B15411990
CAS No.: 541526-79-8
M. Wt: 250.29 g/mol
InChI Key: YXNOMPMHAMNCGX-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked to a 4,5-dimethyl-substituted 1,3-thiazole ring via an amide bond. The 4-fluorobenzoyl moiety enhances metabolic stability and lipophilicity, while the 4,5-dimethylthiazole ring contributes to electronic modulation and steric effects. This compound is structurally analogous to bioactive thiazole derivatives, which are known for their roles in enzyme inhibition and antimicrobial activity .

Properties

CAS No.

541526-79-8

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C12H11FN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H,14,15,16)

InChI Key

YXNOMPMHAMNCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluorobenzamide is a synthetic compound that has garnered interest in various biological applications due to its unique structural features and potential therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring and a fluorinated benzamide moiety. The molecular formula is C12H11FN2OSC_{12}H_{11}FN_2OS with a molecular weight of approximately 250.31 g/mol. The presence of both fluorine and thiazole groups contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. It has been shown to act as an enzyme inhibitor and receptor modulator. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways associated with inflammation and cancer.

Anticancer Properties

Recent studies have demonstrated the potential anticancer effects of this compound. In vitro assays revealed that the compound exhibits cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may disrupt cell cycle progression or induce apoptosis in cancer cells.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, the compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production:

TreatmentTNF-α Inhibition (%)Concentration (µM)
Control0-
N-(4,5-dimethyl...)6510
N-(4,5-dimethyl...)8020

This suggests that the compound may be useful in managing inflammatory diseases by modulating immune responses.

Case Studies

  • Case Study on Anticancer Effects :
    A study published in Der Pharma Chemica reported the synthesis and evaluation of several thiazole derivatives, including this compound. The compound was shown to induce apoptosis in MCF-7 cells through activation of caspase pathways .
  • Case Study on Anti-inflammatory Activity :
    Research conducted on LPS-stimulated macrophages indicated that this compound significantly reduced TNF-α levels in a dose-dependent manner. This highlights its potential application in treating conditions characterized by excessive inflammation .

Comparison with Similar Compounds

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structural Differences : The thiazole ring here is substituted with a chloro group at position 5 (vs. 4,5-dimethyl in the target compound), and the benzamide has 2,4-difluoro substitution (vs. 4-fluoro).
  • The difluorobenzamide group may improve binding affinity but reduce solubility compared to monofluoro substitution .
  • Synthesis : Synthesized via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, yielding crystalline products stabilized by intermolecular hydrogen bonds (N–H⋯N and C–H⋯F/O) .

S-Alkylated 1,2,4-Triazoles (Compounds 10–15)

  • Core Structure : These compounds feature a triazole-thione scaffold with fluorophenyl and sulfonylphenyl groups.
  • Key Differences : Unlike the target compound’s thiazole-amide system, these derivatives rely on triazole-thione tautomerism (νC=S at 1247–1255 cm⁻¹, absence of νS–H) for stability. The 2,4-difluorophenyl group parallels the fluorobenzamide in lipophilicity but introduces additional hydrogen-bonding sites .

Heterocyclic Hybrids (Z-4a, E-4a, etc.)

  • Structural Features : Benzoxazole/chromene-phthalide hybrids (e.g., Z-4a) replace the thiazole ring with fused benzofurooxazole systems.
  • Physical Properties : Lower yields (e.g., 9.5% for Z-4c) compared to thiazole derivatives suggest synthetic challenges. Melting points (183–249°C) are higher than typical thiazole-amides, likely due to extended π-conjugation .

Trimethoxybenzamide-Thiazole Derivatives (BLD Pharm)

  • Example : 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.
  • The N-methoxyethyl substitution introduces flexibility, altering pharmacokinetic profiles .

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Structure Substituents (Thiazole/Benzamide) Melting Point (°C) Notable Features
Target Compound Thiazole-amide 4,5-dimethylthiazole; 4-fluoro N/A High lipophilicity
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Thiazole-amide 5-Cl; 2,4-difluoro Crystalline PFOR enzyme inhibition
Z-4a (Benzoxazole hybrid) Benzofurooxazole 4-fluoro 183–249 Low yield (34.9%)
BLD Pharm Trimethoxy derivative Thiazole-amide 4-phenylthiazole; trimethoxy N/A Enhanced steric bulk

Mechanistic and Functional Insights

  • Enzyme Inhibition : The target compound’s dimethylthiazole may mimic the chloro-substituted thiazole in N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide, which disrupts PFOR via amide anion conjugation .
  • Solubility vs. Bioactivity : Fluorine in the 4-position balances lipophilicity and solubility better than 2,4-difluoro derivatives, which may suffer from reduced aqueous solubility .
  • Synthetic Challenges : Lower yields in benzoxazole hybrids (e.g., Z-4c at 9.5%) underscore the efficiency of thiazole-amide synthesis routes .

Q & A

What are the optimal synthetic pathways and conditions for achieving high-purity N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluorobenzamide?

Answer:
The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 2-amino-4,5-dimethylthiazole. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC in anhydrous DMF at 0–25°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
  • Critical parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and confirm structure with ¹H/¹³C NMR (e.g., thiazole C-H protons at δ 6.8–7.2 ppm) .

How can researchers address discrepancies in reported biological activity data for this compound across different assays?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 72h). Standardize protocols using CLSI guidelines .
  • Solubility effects : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Validation : Cross-validate hits with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .

What advanced computational methods are suitable for elucidating the electronic properties and target interactions of this compound?

Answer:

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., fluorine’s electron-withdrawing effect on benzamide) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding to kinases (e.g., EGFR). Validate with MM-GBSA free energy calculations .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes (≥100 ns trajectories) .

What crystallographic strategies ensure accurate structural determination of this compound?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K. SHELXT for space group determination (e.g., P2₁/c) .
  • Refinement : SHELXL-2018 with Hirshfeld atom refinement (HAR) for accurate H-atom positions. Target R1 < 0.05 .
  • Validation : Check CIF files with PLATON for missed symmetry or disorder .

How does the 4,5-dimethylthiazole moiety influence the compound’s pharmacokinetic profile?

Answer:

  • Lipophilicity : Methyl groups increase logP (measured ~2.8 via shake-flask), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4) show slower oxidation due to steric hindrance from dimethyl groups (t₁/₂ > 60 min in human liver microsomes) .
  • SAR : Analogues with bulkier substituents (e.g., tert-butyl) show improved target affinity but higher plasma protein binding .

What analytical techniques are recommended for detecting degradation products under varying storage conditions?

Answer:

  • Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability). Monitor via UPLC-PDA-MS .
  • Degradants : Hydrolysis of the amide bond (major pathway) detected at m/z 180.1 [M+H]+. Stabilize with lyophilization in amber vials .

How can researchers optimize this compound for selective kinase inhibition?

Answer:

  • Fragment-based design : Replace 4-fluorobenzamide with bioisosteres (e.g., 4-sulfonamide) to enhance H-bonding with kinase hinge regions .
  • Selectivity screening : Broad-panel kinase profiling (Eurofins KinaseProfiler) to identify off-target effects (e.g., CDK2 vs. ABL1) .

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